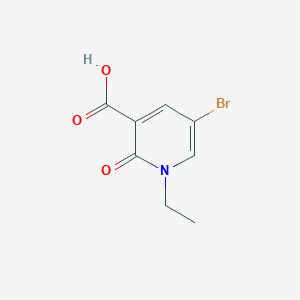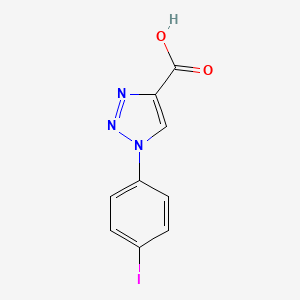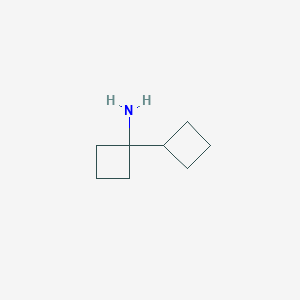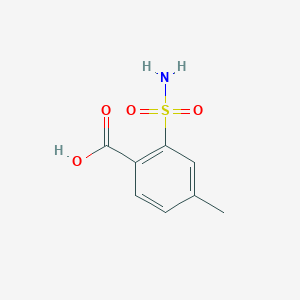
2-(3-Chloroprop-2-en-1-yl)thiolane-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-(3-Chloroprop-2-en-1-yl)thiolane-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the heterocyclization of bis(2-chloroprop-2-en-1-yl)sulfide in the presence of hydrazine hydrate and potassium hydroxide . This reaction leads to the formation of thiophene and pyrrole derivatives, including this compound. The reaction conditions typically involve heating the reaction mixture under reflux for several hours to ensure complete conversion of the starting materials.
Analyse Des Réactions Chimiques
2-(3-Chloroprop-2-en-1-yl)thiolane-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as selenium dioxide (SeO2) and reducing agents like sodium borohydride (NaBH4). For example, oxidation of this compound with selenium dioxide can lead to the formation of corresponding sulfoxides or sulfones . Substitution reactions involving nucleophiles can result in the formation of various substituted thiolane derivatives.
Applications De Recherche Scientifique
2-(3-Chloroprop-2-en-1-yl)thiolane-2-carbaldehyde has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals. In biology, it can be used as a probe to study the interactions of sulfur-containing compounds with biological targets. In medicine, thiolane derivatives have shown potential as antimicrobial and anticancer agents . Additionally, in the industry, thiolane derivatives are used as intermediates in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(3-Chloroprop-2-en-1-yl)thiolane-2-carbaldehyde involves its interaction with molecular targets through its functional groups. The chloropropenyl group can undergo nucleophilic substitution reactions, while the carbaldehyde group can participate in condensation reactions. These interactions can lead to the formation of covalent bonds with biological molecules, thereby modulating their activity. The sulfur atom in the thiolane ring can also interact with metal ions and other electrophiles, further contributing to the compound’s reactivity .
Comparaison Avec Des Composés Similaires
2-(3-Chloroprop-2-en-1-yl)thiolane-2-carbaldehyde can be compared with other thiolane derivatives and sulfur-containing heterocycles. Similar compounds include 2-(3-chloroprop-1-yn-1-yl)thiophene and 2-chloroprop-2-en-1-yl phenyl sulfone . These compounds share structural similarities but differ in their reactivity and applications. For example, 2-(3-chloroprop-1-yn-1-yl)thiophene is used in the synthesis of organic semiconductors, while 2-chloroprop-2-en-1-yl phenyl sulfone is used as an intermediate in the production of pharmaceuticals .
Propriétés
Formule moléculaire |
C8H11ClOS |
|---|---|
Poids moléculaire |
190.69 g/mol |
Nom IUPAC |
2-[(E)-3-chloroprop-2-enyl]thiolane-2-carbaldehyde |
InChI |
InChI=1S/C8H11ClOS/c9-5-1-3-8(7-10)4-2-6-11-8/h1,5,7H,2-4,6H2/b5-1+ |
Clé InChI |
ZQBLZVGCFXEJTL-ORCRQEGFSA-N |
SMILES isomérique |
C1CC(SC1)(C/C=C/Cl)C=O |
SMILES canonique |
C1CC(SC1)(CC=CCl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amine](/img/structure/B13237795.png)

![2-{[(2-Chlorophenyl)methyl]amino}-N-[2-methyl-5-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B13237803.png)

![2-{[1-(Propan-2-yl)piperidin-4-yl]amino}ethan-1-ol](/img/structure/B13237822.png)


![Benzyl N-[(2S)-1-cyanobut-3-en-2-yl]carbamate](/img/structure/B13237839.png)


![tert-Butyl 4-[(2,2-dimethylcyclopropyl)methyl]piperazine-1-carboxylate](/img/structure/B13237851.png)

